4-(6-Chloropyridin-2-yl)butanoicacid 4-(6-Chloropyridin-2-yl)butanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163757
InChI: InChI=1S/C9H10ClNO2/c10-8-5-1-3-7(11-8)4-2-6-9(12)13/h1,3,5H,2,4,6H2,(H,12,13)
SMILES:
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

4-(6-Chloropyridin-2-yl)butanoicacid

CAS No.:

Cat. No.: VC18163757

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chloropyridin-2-yl)butanoicacid -

Specification

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name 4-(6-chloropyridin-2-yl)butanoic acid
Standard InChI InChI=1S/C9H10ClNO2/c10-8-5-1-3-7(11-8)4-2-6-9(12)13/h1,3,5H,2,4,6H2,(H,12,13)
Standard InChI Key SUFPCLKXHDZUKD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)Cl)CCCC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(6-Chloropyridin-2-yl)butanoic acid is characterized by its IUPAC name 4-(6-chloropyridin-2-yl)butanoic acid and canonical SMILES C1=CC(=NC(=C1)Cl)CCCC(=O)O. The molecule consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a chlorine atom at the 6-position. A four-carbon aliphatic chain terminating in a carboxylic acid group is attached to the pyridine’s 2-position (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂
Molecular Weight199.63 g/mol
CAS NumberNot explicitly provided
PubChem CID90238624
Standard InChIKeySUFPCLKXHDZUKD-UHFFFAOYSA-N

The presence of both aromatic (pyridine) and aliphatic (butanoic acid) components confers unique physicochemical properties, including moderate polarity and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-(6-chloropyridin-2-yl)butanoic acid typically involves coupling 6-chloropyridine with butanoic acid derivatives under controlled conditions. A common method employs sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in refluxing solvents such as DMF or THF . For example:

  • Alkylation Reaction:

    • 6-Chloropyridine reacts with a butanoic acid ester (e.g., methyl 4-bromobutanoate) in the presence of NaH.

    • The intermediate ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Advanced Methodologies

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The terminal carboxylic acid group participates in standard reactions such as:

  • Esterification: Formation of esters with alcohols (e.g., methyl ester derivatives).

  • Amidation: Coupling with amines to generate amides, relevant in drug design .

Pyridine Ring Modifications

The chlorinated pyridine ring undergoes electrophilic substitution reactions, though the electron-withdrawing chlorine atom deactivates the ring, directing incoming electrophiles to the 3- and 5-positions. This property is leveraged to introduce additional functional groups for tailored applications.

Applications in Scientific Research

Medicinal Chemistry

4-(6-Chloropyridin-2-yl)butanoic acid serves as a precursor in synthesizing bioactive molecules. For example:

  • MDM2 Inhibitors: Structural analogs of this compound have been investigated as murine double minute 2 (MDM2) inhibitors, which reactivate p53 tumor suppressor activity in cancer cells .

  • Antimicrobial Agents: Hybrid molecules incorporating this scaffold show promise against drug-resistant pathogens .

Table 3: Therapeutic Applications of Derivatives

Derivative ClassBiological TargetPotential UseSource
AmidesMDM2-p53 interactionAnticancer therapy
EstersBacterial enzymesAntimicrobial agents

Material Science

The compound’s aromatic-aliphatic hybrid structure makes it a candidate for designing liquid crystals or polymer additives, though these applications remain speculative without direct experimental evidence.

Future Directions and Research Gaps

Despite its utility, several areas require further investigation:

  • Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME) limits drug development .

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Toxicological Profiling: Long-term toxicity studies are needed for industrial-scale applications.

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